molecular formula C14H12Cl2N2OS B2721459 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 92291-38-8

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2721459
CAS No.: 92291-38-8
M. Wt: 327.22
InChI Key: XBNQGBQBXLPHNC-UHFFFAOYSA-N
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Description

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C14H12Cl2N2OS. It is a solid at room temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a dichlorophenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-aminothiophenol with 2,4-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[(2-aminophenyl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
  • 2-[(2-aminophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Comparison: Compared to its analogs, 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-9-5-6-12(10(16)7-9)18-14(19)8-20-13-4-2-1-3-11(13)17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQGBQBXLPHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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